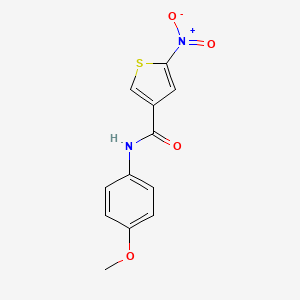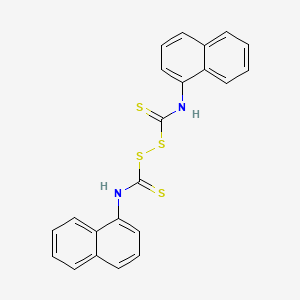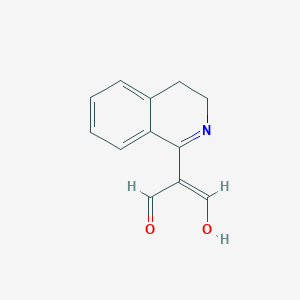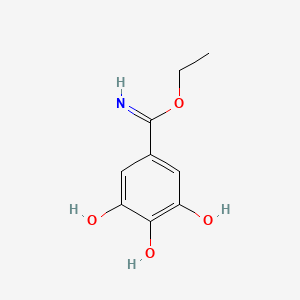
Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate is a chemical compound that belongs to the class of hydroxypyridinone derivatives. These compounds are known for their ability to chelate metal ions, particularly iron. This property makes them valuable in various scientific and medical applications, including the treatment of iron overload disorders and as potential therapeutic agents in neurodegenerative diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate typically involves the reaction of 1-hydroxypyridin-2(1H)-one with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes condensation to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the enolate formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ethyl ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as an iron chelator in biological systems, particularly in the context of iron overload disorders.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease due to its ability to chelate iron and reduce oxidative stress
Industry: Utilized in the development of metal chelating agents for various industrial processes, including water treatment and catalysis.
Wirkmechanismus
The mechanism of action of Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate primarily involves its ability to chelate metal ions. The hydroxypyridinone moiety forms stable complexes with metal ions, particularly iron, by donating electron pairs from the nitrogen and oxygen atoms to the metal ion. This chelation process reduces the availability of free iron, thereby mitigating iron-induced oxidative stress and cellular damage. In the context of neurodegenerative diseases, the compound’s ability to chelate iron and reduce oxidative stress is believed to protect neurons from iron-mediated toxicity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate can be compared with other hydroxypyridinone derivatives, such as:
Deferiprone: A clinically approved iron chelator used to treat iron overload in thalassemia patients.
1-Hydroxypyrazin-2(1H)-one: Another iron chelator with a similar mechanism of action but different physicochemical properties, such as membrane permeability and iron-binding affinity.
This compound is unique in its specific substitution pattern, which may confer distinct properties in terms of metal chelation efficiency, stability, and biological activity.
Eigenschaften
CAS-Nummer |
143814-23-7 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
ethyl 3-(1-hydroxypyridin-2-ylidene)-2-oxopropanoate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(13)9(12)7-8-5-3-4-6-11(8)14/h3-7,14H,2H2,1H3 |
InChI-Schlüssel |
UYQOUVOKOISOAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C=C1C=CC=CN1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


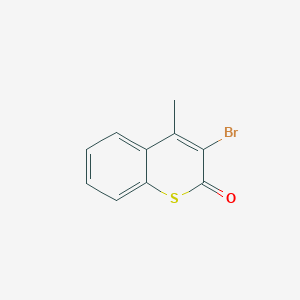
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
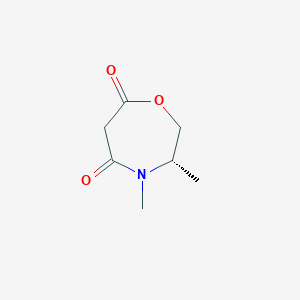
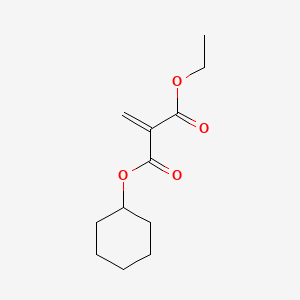
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
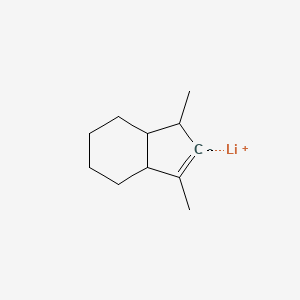
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
